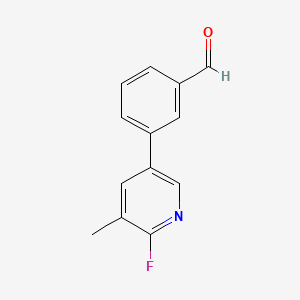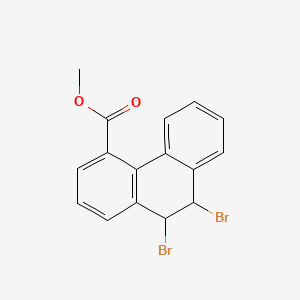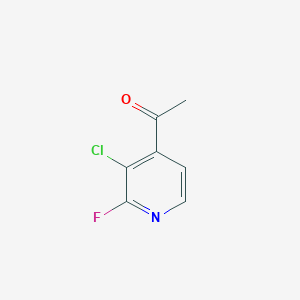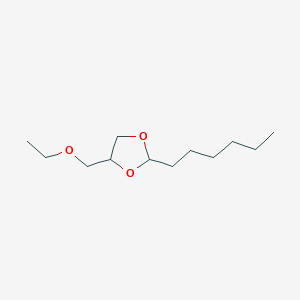
4-pentyl-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentyl-2(5H)-furanone is an organic compound with a furanone core structure. It is characterized by a five-membered lactone ring with a pentyl side chain. This compound is known for its distinctive aroma and is often found in various natural sources, including fruits and essential oils.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-pentyl-2(5H)-furanone typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 4-pentenoic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods involving microbial fermentation have been explored for the production of this compound.
化学反応の分析
Types of Reactions: 4-Pentyl-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the pentyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-pentyl-2,3-dihydrofuranone.
Substitution: Various substituted furanones depending on the reagents used.
科学的研究の応用
4-Pentyl-2(5H)-furanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of 4-pentyl-2(5H)-furanone involves its interaction with various molecular targets. It can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules.
類似化合物との比較
4-Pentyl-2,3-dihydrofuranone: A reduced form of 4-pentyl-2(5H)-furanone with similar but distinct properties.
This compound-3-carboxylic acid: An oxidized derivative with different reactivity and applications.
Uniqueness: this compound stands out due to its unique combination of a furanone ring and a pentyl side chain, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
3-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-8-6-9(10)11-7-8/h6H,2-5,7H2,1H3 |
InChIキー |
MYQNQHDMGJLASV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
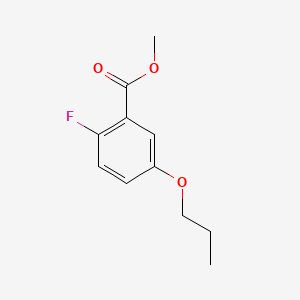

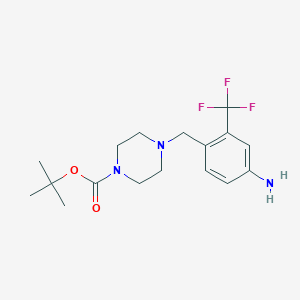
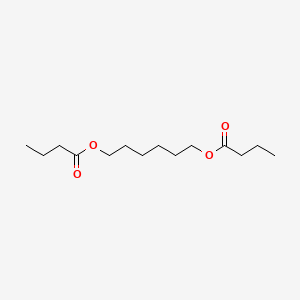
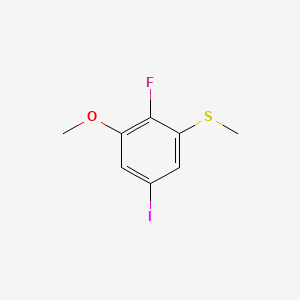
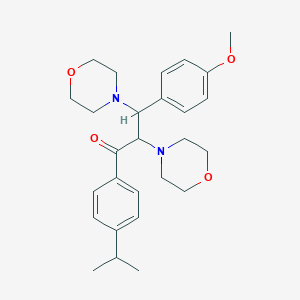

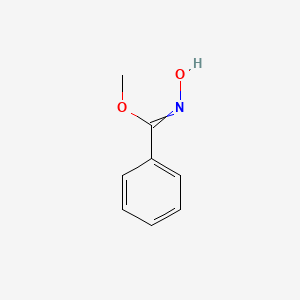
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
